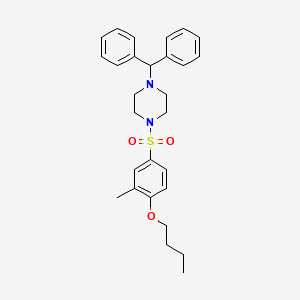
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as BMB-DPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMB-DPM belongs to the class of piperazine derivatives and has been shown to exhibit promising biological activities, including antitumor and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is not fully understood. However, it has been suggested that 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine may exert its antitumor and antiviral activities through the inhibition of DNA synthesis and replication.
Biochemical and Physiological Effects
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
Future research on 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine could focus on its potential applications in the treatment of other viral infections, such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV). In addition, further studies could investigate the potential use of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in combination with other antitumor agents to enhance its efficacy and reduce potential side effects. Moreover, research could focus on optimizing the synthesis method of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with diphenylmethylpiperazine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in high purity.
Applications De Recherche Scientifique
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has also shown promising antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propriétés
IUPAC Name |
1-benzhydryl-4-(4-butoxy-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3S/c1-3-4-21-33-27-16-15-26(22-23(27)2)34(31,32)30-19-17-29(18-20-30)28(24-11-7-5-8-12-24)25-13-9-6-10-14-25/h5-16,22,28H,3-4,17-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMIMOSYBRDMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2641232.png)
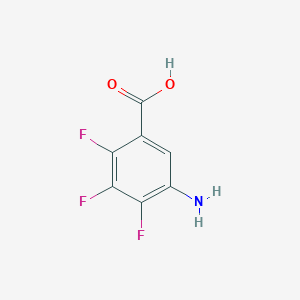
![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)
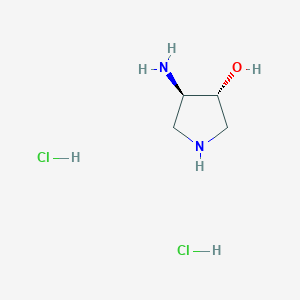
![N-(2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2641239.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
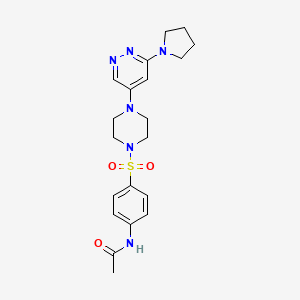
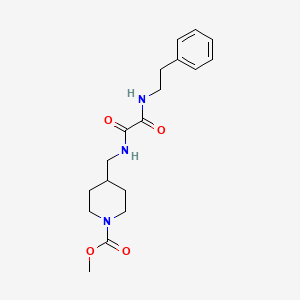
![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)
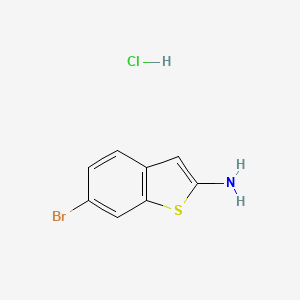
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)